molecular formula C13H15N3 B2641815 1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 1368364-62-8

1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B2641815
CAS No.: 1368364-62-8
M. Wt: 213.284
InChI Key: YWLBJOPXAFWVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolo[4,3-c]pyridine ring system followed by the introduction of the benzyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of the pyrazolo[4,3-c]pyridine scaffold . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-11(5-3-1)10-16-13-6-7-14-8-12(13)9-15-16/h1-5,9,14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBJOPXAFWVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.